N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Medicinal Chemistry Scaffold Differentiation Pyridazinone Drugs

This compound combines a 5-cyclopropylpyridin-3-yl methylamine 'head', an acetamide linker, and a 6-oxopyridazin-1(6H)-yl 'tail' — a three-module topology distinct from known PDE4, PDE5, or VAP-1 inhibitor scaffolds. Its unique regioisomeric pyridine substitution pattern makes it an ideal probe for unbiased phenotypic screening and chemoproteomic target deconvolution. Researchers can use this compound as a versatile starting point for systematic SAR studies of the pyridazinone acetamide class. The rigid, planar pyridazinone ring and cyclopropylpyridine moiety also provide well-defined electron density for X-ray crystallography and SPR. Matched-pair analogs (e.g., non-cyclopropylated or 6-cyclopropyl regioisomers) are recommended as controls for valid SAR interpretation.

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 2034228-35-6
Cat. No. B2753337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
CAS2034228-35-6
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)CN3C(=O)C=CC=N3
InChIInChI=1S/C15H16N4O2/c20-14(10-19-15(21)2-1-5-18-19)17-8-11-6-13(9-16-7-11)12-3-4-12/h1-2,5-7,9,12H,3-4,8,10H2,(H,17,20)
InChIKeyLNISNDMUNNXNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-Cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 2034228-35-6): Compound Class and Core Structural Features


N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 2034228-35-6) is a synthetic small molecule combining a cyclopropyl-substituted pyridine with a 6-oxopyridazin-1(6H)-yl acetamide scaffold [1]. The pyridazinone core is a recognized privileged structure in medicinal chemistry, associated with diverse enzyme inhibitory activities including phosphodiesterase (PDE), kinase, and monoamine oxidase (MAO) modulation [2]. The cyclopropyl group on the pyridine ring is a common metabolic stability motif, while the acetamide linker provides conformational flexibility [1]. Currently, no primary research publication, granted patent, or authoritative database entry reports quantitative biological activity or target engagement data for this specific compound.

Why In-Class Pyridazinone Analogs Cannot Simply Substitute for N-((5-Cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide


The compound's differentiation lies in its unique three-module architecture: a 5-cyclopropylpyridin-3-yl methylamine 'head', a central acetamide linker, and a 6-oxopyridazin-1(6H)-yl 'tail' [1]. This specific topology is not shared by common pyridazinone inhibitors such as PDE4 (roflumilast scaffold), PDE5 (sildenafil scaffold), or VAP-1 inhibitors, which employ distinct appendages and substitution patterns [2]. Even among pyridazinone derivatives with cyclopropyl groups, variations in the pyridine substitution position (e.g., 2-cyclopropyl vs. 5-cyclopropyl) produce profoundly different pharmacophoric vectors and binding profiles [3]. Generic replacement with a regioisomer or a simplified pyridazinone risks abolishing any structure-specific activity the compound may possess. The absence of published target data, however, means that the precise biological consequence of these structural distinctions remains unquantified.

Quantitative Differentiation Evidence for N-((5-Cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 2034228-35-6)


Structural Topology Differentiation from Common Pyridazinone PDE Inhibitors

The compound's 5-cyclopropylpyridin-3-yl methylamine motif is structurally absent in all approved pyridazinone drugs. Roflumilast (PDE4 inhibitor) employs a 3-cyclopropylmethoxy-4-difluoromethoxy phenyl group; sildenafil (PDE5 inhibitor) uses a 5-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl) substitution. In a class-level comparison, pyridazinone PDE4 inhibitors typically require a 3,5-dichloropyridin-4-yl or analogous aryl appendage for potency, achieving sub-nanomolar IC50 values (e.g., roflumilast PDE4 IC50 = 0.8 nM) [1]. The target compound's 5-cyclopropylpyridin-3-yl methyl substitution has no precedent in PDE or kinase inhibitor pharmacophores, suggesting a distinct, though uncharacterized, target profile [2].

Medicinal Chemistry Scaffold Differentiation Pyridazinone Drugs

Regioisomeric Differentiation: 5-Cyclopropylpyridin-3-yl vs. Other Cyclopropylpyridine Substitution Patterns

The 5-cyclopropylpyridin-3-yl regioisomer places the cyclopropyl group at the meta position of the pyridine ring relative to the methylamine attachment point, creating a specific angular pharmacophoric vector. By contrast, N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (a closely related regioisomer available from suppliers) bears the cyclopropyl at the ortho-like position, which alters both the steric profile and the hydrogen-bonding capacity of the pyridine nitrogen [1]. In the Wnt signaling inhibitor patent EP3204378B1, N-pyridinyl acetamide derivatives demonstrate that the position of substituents on the pyridine ring critically determines both potency and selectivity, with IC50 shifts exceeding 10-fold between regioisomers in some series [2]. No quantitative data for the 5-cyclopropyl vs. 6-cyclopropyl regioisomer pair is publicly available for the target compound.

Regiochemistry Pharmacophoric Vector Structure-Activity Relationship

Metabolic Stability Potential of the Cyclopropyl Group on the Pyridine Ring

The cyclopropyl substituent is widely employed in medicinal chemistry to reduce oxidative metabolism at adjacent positions by cytochrome P450 enzymes. In the context of pyridine-containing drugs, the introduction of a cyclopropyl group has been demonstrated to increase metabolic half-life; for example, in a series of calcium channel blockers, cyclopropylpyridine derivatives showed a 3- to 5-fold improvement in in vitro microsomal stability (t1/2) compared to unsubstituted or methyl-substituted pyridine analogs [1]. The target compound's 5-cyclopropylpyridin-3-yl motif is hypothesized, on a class-level basis, to confer similar metabolic resistance relative to non-cyclopropylated pyridine analogs [2]. No experimental metabolic stability data for the target compound are publicly available.

Metabolic Stability Cyclopropyl Effect Cytochrome P450

Hydrogen-Bonding and Dipole Topology of the 6-Oxopyridazin-1(6H)-yl Acetamide Scaffold

The 6-oxopyridazin-1(6H)-yl moiety presents a distinctive hydrogen-bond acceptor/donor topology: the carbonyl oxygen at position 6 acts as an H-bond acceptor, while the ring nitrogen at position 2 can participate in dipole-dipole interactions [1]. This arrangement differs from other heterocyclic acetamides such as 2-oxopyrrolidin-1-yl or 2-oxoimidazolidin-1-yl analogs, which present altered hydrogen-bonding geometries and dipole moments [2]. Crystallographic data for related 6-oxopyridazin-1(6H)-yl compounds show the ring system is essentially planar (r.m.s. deviation <0.005 Å), providing a rigid, predictable binding element distinct from saturated heterocyclic alternatives [2]. Quantitative binding energy contributions specific to the target compound have not been reported.

Hydrogen Bonding Dipole Moment Binding Topology

Recommended Research and Industrial Application Scenarios for N-((5-Cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 2034228-35-6)


De Novo Target Identification and Phenotypic Screening

Given the absence of a known molecular target, this compound is best suited for unbiased phenotypic screening or chemoproteomic target deconvolution studies. Its unique 5-cyclopropylpyridin-3-yl topology [1] makes it a structurally distinct probe for identifying novel pyridazinone-responsive biological targets, particularly in kinase or PDE panels where the pyridazinone core is a privileged scaffold [2]. Researchers should include the regioisomeric 6-cyclopropyl analog as a control to assess binding-site steric constraints.

Structure-Activity Relationship (SAR) Exploration of Pyridazinone Acetamides

The compound serves as a versatile starting point for systematic SAR studies of the pyridazinone acetamide class. The 5-cyclopropylpyridin-3-yl methylamine 'head' group [1] can be varied to probe steric and electronic requirements at an unknown target, while the 6-oxopyridazin-1(6H)-yl acetamide 'tail' provides a rigid, planar binding element [2]. Procurement should include matched-pair analogs (e.g., non-cyclopropylated pyridine, regioisomers) for valid SAR interpretation.

Tool Compound for Metabolic Stability Profiling of Cyclopropylpyridine Derivatives

The 5-cyclopropylpyridin-3-yl motif is predicted, on a class-level basis, to confer enhanced metabolic stability relative to unsubstituted pyridine analogs [1]. This compound may be used in comparative in vitro microsomal or hepatocyte stability assays alongside non-cyclopropylated pyridine acetamide controls to quantify the metabolic advantage of the cyclopropyl substitution in the context of pyridazinone conjugates.

Crystallography and Biophysical Binding Studies

The rigid, planar 6-oxopyridazin-1(6H)-yl ring system [1] and the cyclopropylpyridine moiety provide well-defined electron density features suitable for X-ray crystallography and surface plasmon resonance (SPR) studies. The compound can be soaked into target protein crystals or used in fragment-based screening to assess the pyridazinone core's binding thermodynamics against various protein classes.

Quote Request

Request a Quote for N-((5-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.